molecular formula C16H17NO B3126279 N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine CAS No. 33237-91-1

N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine

Cat. No. B3126279
CAS RN: 33237-91-1
M. Wt: 239.31 g/mol
InChI Key: RKASPUPLJILBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine, commonly referred to as MIPI, is an indole-based compound that has been extensively studied for its potential therapeutic applications. MIPI was first synthesized in the late 1980s and has since been used as a model compound for the development of new drugs and therapeutic agents. MIPI has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In addition, MIPI has been studied for its potential use in the treatment of a variety of neurological disorders, including depression, anxiety, and Alzheimer’s disease.

Scientific Research Applications

Synthesis and Bioactivities

A study by Gul et al. (2019) explored the synthesis of new Mannich bases, including compounds structurally related to N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine. These compounds were evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects, revealing significant bioactivity in both areas (Gul et al., 2019).

Skin Whitening Agent

Choi et al. (2002) investigated the effects of a structurally similar compound on melanin biosynthesis, suggesting potential use as a skin whitening agent. This compound showed UV-blocking effects and tyrosinase inhibitory activity, crucial for reducing hyperpigmentation (Choi et al., 2002).

NMR Data and Chemical Characterization

Sørum et al. (2010) provided detailed nuclear magnetic resonance (NMR) data on N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines, contributing valuable information for the structural characterization and analysis of compounds related to this compound (Sørum et al., 2010).

Amination Procedures

Knight et al. (1997) described the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This process, involving compounds structurally related to this compound, is significant in the field of organic synthesis (Knight et al., 1997).

Antimicrobial and Anticoccidial Activities

Research by Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of compounds derived from reactions involving structures related to this compound. These findings highlight potential applications in antimicrobial and veterinary medicine (Georgiadis, 1976).

Dopamine Receptor Ligands

Claudi et al. (1996) synthesized and evaluated derivatives of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, closely related to the compound , as ligands for dopamine receptors. This research has implications for the development of new therapeutic agents targeting neurological disorders (Claudi et al., 1996).

properties

IUPAC Name

N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-16-8-6-14(7-9-16)17-15-10-12-4-2-3-5-13(12)11-15/h2-9,15,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKASPUPLJILBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-methoxyphenyl)-2,3-dihydro-1H-inden-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.